5-Bromochroman is a brominated derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The introduction of bromine into the chroman structure can enhance biological activity and alter physical properties, making it a valuable compound for various scientific studies.
5-Bromochroman can be synthesized through various methods involving the bromination of chroman or related compounds. The synthesis often involves the use of brominating agents such as bromine or N-bromosuccinimide in organic solvents. The availability of starting materials and reagents largely influences the efficiency and yield of the synthesis.
5-Bromochroman belongs to the class of organic compounds known as halogenated derivatives. It can be classified as an aromatic compound due to the presence of a benzene ring, and it is also categorized under heterocyclic compounds because of its fused ring system.
The synthesis of 5-Bromochroman typically involves two main approaches:
The molecular structure of 5-Bromochroman features:
5-Bromochroman can participate in various chemical reactions, including:
The mechanism by which 5-Bromochroman exerts its effects, particularly in biological contexts, may involve:
Research indicates that halogenated compounds like 5-Bromochroman can exhibit varying degrees of biological activity, including anticancer properties and antimicrobial effects.
5-Bromochroman has several applications in scientific research:
5-Bromochroman (C₉H₉BrO), a brominated derivative of the chroman core structure, has emerged as a compound of significant interest across multiple chemistry subdisciplines. Characterized by a benzene ring fused to a tetrahydropyran ring with bromine substitution at the 5-position, this molecule combines the stability of an oxygen heterocycle with the synthetic versatility conferred by a halogen substituent. Its molecular architecture serves as a foundational building block for complex molecule synthesis while enabling diverse applications in medicinal chemistry and materials science [1] .
The systematic identification of 5-bromochroman reflects evolving conventions in chemical nomenclature. Initially referenced by its fundamental structure in early chemical literature, it received the standardized CAS Registry Number 319478-14-3, establishing its unique identity in chemical databases. The compound is formally named under IUPAC conventions as 5-bromo-3,4-dihydro-2H-chromene, emphasizing the saturation state of the heterocyclic ring [1] .
Alternative naming conventions and representations include:
Table 1: Nomenclature and Identifiers for 5-Bromochroman
Nomenclature System | Identifier |
---|---|
IUPAC Name | 5-bromo-3,4-dihydro-2H-chromene |
CAS Registry Number | 319478-14-3 |
Molecular Formula | C₉H₉BrO |
SMILES | C₁CC₂=C(C=CC=C₂Br)OC₁ |
InChIKey | LHCOEOUYRDDIJP-UHFFFAOYSA-N |
Commercial availability of 5-bromochroman emerged in the early 2000s through specialty chemical suppliers, facilitating expanded research into its applications. Suppliers typically offer it with purity grades ≥95%, with prices approximating $500/g for research quantities, reflecting its status as a specialty synthetic intermediate [1] [5]. Physicochemical profiling reveals a density of 1.484±0.06 g/cm³ and a predicted boiling point of 274.6±29.0°C, properties consistent with its molecular mass of 213.07 g/mol. The compound remains stable at room temperature when stored under inert atmospheres but demonstrates limited water solubility, requiring organic solvents (ethanol, acetone, DMF) for experimental handling [1] .
The strategic incorporation of bromine at the chroman 5-position creates distinctive reactivity patterns that synthetic chemists exploit for molecular diversification. The electron-withdrawing nature of bromine combined with the chroman oxygen's electronic influence establishes this compound as a versatile electrophilic coupling partner in transition-metal catalyzed reactions and nucleophilic substitutions.
Synthetic Approaches:
Table 2: Synthetic Methods for 5-Bromochroman Production
Method | Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Direct Bromination | Br₂ or NBS in CH₂Cl₂/CH₃CN, 0-25°C | 60-85% | High selectivity, minimal byproducts; requires halogen handling precautions |
Functional Group Transformation | Diazotization/Sandmeyer or activated hydroxyl displacement | 40-60% | Functional group tolerance; multi-step process reduces efficiency |
Reactivity Profile:The C-Br bond in 5-bromochroman displays versatile reactivity patterns:
Table 3: Characteristic Reactivity of 5-Bromochroman
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic Substitution | RNH₂, CuI, DMF, 80°C | 5-Aminochroman derivatives |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 5-Arylchroman derivatives |
Sonogashira Coupling | RC≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynylchroman derivatives |
Ring Oxidation | KMnO₄ or CrO₃, acetone/H₂O | 5-Bromochroman-4-one |
Medicinal Chemistry Applications:The chroman structure represents a privileged scaffold in drug discovery, with bromination enhancing both biological activity and pharmacokinetic properties. 5-Bromochroman significantly advances pharmacological research through:
Materials Science Applications:Beyond pharmaceutical contexts, 5-bromochroman enables advanced material development:
Table 4: Research Applications of 5-Bromochroman Derivatives
Application Domain | Derivative Examples | Functional Significance |
---|---|---|
Anticancer Agents | 5-Bromo-7-arylchroman-4-one derivatives | Enhanced cytotoxicity through kinase inhibition |
Antimicrobials | 5-Bromo-2-aminomethylchromans | Disruption of bacterial cell membrane integrity |
Polymer Monomers | Vinyl-functionalized 5-bromochromans | Flame-retardant copolymer synthesis |
Organic Semiconductors | 5-Bromo-8-alkynylchromans | Conjugated polymer precursors for OFETs |
Thymidine Phosphorylase Inhibitors | 5-Bromo-6-(azolylmethyl)uracil conjugates | Antiangiogenic activity in solid tumors |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: